Cyperene
Overview
Description
Cyperene is a sesquiterpene hydrocarbon predominantly found in the essential oils of various Cyperus species, such as Cyperus rotundus and Cyperus conglomeratus . It is known for its distinctive aroma and is a significant component of the essential oils extracted from these plants. This compound has been studied for its potential pharmacological properties, including antioxidant, antibacterial, and anti-inflammatory activities .
Mechanism of Action
Target of Action
Cyperene is a major component of the essential oil derived from the rhizomes of Cyperus rotundus It’s known thatCyperus rotundus has been widely used in traditional medicine to treat various conditions such as nervous and gastrointestinal system diseases, inflammation, liver disease, stomach pain, breast tenderness, dysmenorrhea, and menstrual irregularities .
Mode of Action
The essential oil ofCyperus rotundus, which contains this compound, has been reported to exhibit antioxidant, DNA damage protective, cytotoxic activities, and antibacterial activity against foodborne pathogens . These biological activities were dose-dependent, increasing with higher dosage in a certain concentration range .
Biochemical Pathways
The essential oil ofCyperus rotundus has been shown to have effects on the digestive system, nervous system, gynecological diseases, and other bioactivities like antioxidant, anti-inflammatory, anti-cancer, insect repellent, anti-microbial activity, etc .
Result of Action
The essential oil of Cyperus rotundus, which contains this compound, has been reported to have an excellent antioxidant activity, protective effect against DNA damage, and cytotoxic effects on the human neuroblastoma SH-SY5Y cell, as well as antibacterial activity against several foodborne pathogens . These effects were dose-dependent, increasing with higher dosage in a certain concentration range .
Biochemical Analysis
Biochemical Properties
Cyperene interacts with various enzymes, proteins, and other biomolecules. It is a vital component of the essential oil in Cyperus rotundus, contributing to its antioxidant, DNA damage protective, cytotoxic, and antibacterial activities .
Cellular Effects
This compound influences cell function by exerting antioxidant, DNA damage protective, and cytotoxic effects. It also has antibacterial activity against foodborne pathogens . These effects are dose-dependent, increasing with higher dosage in a certain concentration range .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, leading to enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of cyperene typically involves the extraction of essential oils from Cyperus species through hydrodistillation . The essential oil is then subjected to gas chromatography-mass spectrometry (GC-MS) to isolate and identify this compound as a major component .
Industrial Production Methods: Industrial production of this compound is primarily based on the large-scale cultivation of Cyperus plants, followed by the extraction of essential oils using hydrodistillation. The essential oil is then purified to isolate this compound. This method is preferred due to its efficiency in yielding high concentrations of this compound .
Chemical Reactions Analysis
Types of Reactions: Cyperene undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form oxygenated derivatives such as cyperol and cyperotundone.
Reduction: Reduction reactions can convert this compound into more saturated hydrocarbons.
Substitution: this compound can undergo substitution reactions, particularly electrophilic aromatic substitution, to form various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromic acid.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction reactions.
Substitution: Electrophilic aromatic substitution reactions typically involve reagents such as halogens and nitrating agents.
Major Products:
Oxidation: Cyperol, cyperotundone
Reduction: Saturated hydrocarbons
Substitution: Halogenated and nitrated derivatives
Scientific Research Applications
Comparison with Similar Compounds
Cyperene is often compared with other sesquiterpenes found in Cyperus species, such as:
Cyperol: An oxygenated derivative of this compound with similar pharmacological properties.
Cyperotundone: Another oxygenated sesquiterpene with potent biological activities.
Caryophyllene: A sesquiterpene with anti-inflammatory and analgesic properties.
Uniqueness of this compound: this compound is unique due to its high concentration in the essential oils of Cyperus species and its broad spectrum of biological activities. Its distinctive aroma also sets it apart from other sesquiterpenes .
Properties
IUPAC Name |
(1R,7R,10R)-4,10,11,11-tetramethyltricyclo[5.3.1.01,5]undec-4-ene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24/c1-10-7-8-15-11(2)5-6-12(9-13(10)15)14(15,3)4/h11-12H,5-9H2,1-4H3/t11-,12-,15+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTBLDXVIGWSICW-JMSVASOKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2CC3=C(CCC13C2(C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC[C@@H]2CC3=C(CC[C@]13C2(C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501037156 | |
Record name | Cyperene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501037156 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2387-78-2 | |
Record name | (-)-Cyperene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2387-78-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Cyperene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002387782 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cyperene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501037156 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3H-3A,7-Methanoazulene, 2,4,5,6,7,8-hexahydro-1,4,9,9-tetramethyl-, (3ar-(3aalpha,4beta,7alpha))- | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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